molecular formula C26H27ClN6O5S B10944925 N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B10944925
M. Wt: 571.0 g/mol
InChI Key: GCXMOYZWRVMPIM-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide” is a synthetic organic compound that belongs to the class of imidazolidinone derivatives

Properties

Molecular Formula

C26H27ClN6O5S

Molecular Weight

571.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H27ClN6O5S/c1-16-24(33(36)37)17(2)31(29-16)13-5-12-30-22(15-23(34)28-19-7-4-6-18(27)14-19)25(35)32(26(30)39)20-8-10-21(38-3)11-9-20/h4,6-11,14,22H,5,12-13,15H2,1-3H3,(H,28,34)

InChI Key

GCXMOYZWRVMPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the imidazolidinone core: This can be done by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent such as Lawesson’s reagent.

    Attachment of the pyrazole moiety: This can be achieved through a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Final coupling with the acetamide group: This step involves the reaction of the intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thioxo groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or nitro to amine conversion products.

    Reduction: Amines from nitro group reduction.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar compounds include other imidazolidinone derivatives with varying substituents. Compared to these, “N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide” may exhibit unique properties due to its specific substituents, such as enhanced biological activity or different chemical reactivity.

List of Similar Compounds

    Imidazolidinone derivatives: Compounds with different substituents on the imidazolidinone core.

    Pyrazole derivatives: Compounds with varying substituents on the pyrazole ring.

    Thioxo compounds: Compounds containing the thioxo group with different core structures.

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